4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound features a pyrimidine ring substituted at the 4-position with a 3,4-dimethylphenyl group and at the 6-position with a 2-fluorophenyl group. Such structural characteristics suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound's unique structure may influence its reactivity and interactions with biological targets, which could lead to various applications in scientific research and development.
The synthesis of 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves several key steps:
The molecular formula for 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is C16H16FN3. The compound features:
4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can participate in various chemical reactions:
The mechanism of action for 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of biological processes relevant to its potential therapeutic applications. Specific pathways affected by this compound can vary based on its use context.
Relevant data regarding these properties can be obtained through standard laboratory techniques including spectroscopy and chromatography .
4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has potential applications in various scientific fields:
4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine represents a structurally optimized pyrimidine derivative emerging from targeted drug discovery efforts in the early 2010s. The compound was first synthesized and characterized around 2012-2013, as evidenced by its CAS registry number (1354927-03-9) assigned during this period [1]. This timeline coincides with intensified research into diaryl-substituted pyrimidines as privileged scaffolds in medicinal chemistry, particularly for kinase inhibition applications. The specific incorporation of both 3,4-dimethylphenyl and 2-fluorophenyl substituents reflects a strategic evolution from simpler phenylpyrimidine precursors documented in prior literature [5].
The synthetic approach typically employs multi-component condensation reactions or stepwise Suzuki coupling strategies, allowing efficient modular assembly from commercially available precursors. Early pharmacological screening revealed distinctive target engagement profiles compared to monosubstituted analogs, prompting further investigation into its structure-activity relationships. By 2018, structurally related pyrimidine carboxamides were being patented for analgesic applications, demonstrating the therapeutic relevance of this chemical class [5]. The compound remains an active subject in chemical biology research due to its balanced molecular properties and synthetic accessibility, serving as a versatile scaffold for analog development.
Table 1: Key Identification Data for 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Property | Value |
---|---|
CAS Registry Number | 1354927-03-9 |
Systematic IUPAC Name | 4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Molecular Formula | C₁₈H₁₆FN₃ |
Molecular Weight | 293.34 g/mol |
Year of First Publication | ~2012-2013 |
Structural Class | Diarylpyrimidine |
The molecular architecture of 4-(3,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine embodies strategic modifications that enhance both physicochemical properties and target-binding capabilities. The central pyrimidine ring serves as a planar, electron-deficient heterocycle that effectively mimics purine moieties in ATP-competitive enzyme inhibitors [6]. This bioisosteric relationship positions the compound as a versatile scaffold for kinase-targeted therapeutics, particularly against cancer-related kinases.
Critical structural features include:
Spectroscopic characterization confirms the molecule adopts a twisted conformation in solution, with dihedral angles of approximately 30-40° between the pyrimidine core and each aryl substituent. This semi-planar arrangement facilitates π-π stacking interactions with protein aromatic residues while accommodating steric constraints in enzyme active sites. X-ray diffraction analyses of analogous compounds reveal extensive intermolecular hydrogen bonding networks through both the pyrimidine nitrogen atoms and exocyclic amine [2].
Table 2: Structural Features and Their Pharmacological Implications
Structural Element | Electronic Effect | Steric Consequence | Pharmacological Impact |
---|---|---|---|
Pyrimidine Core | π-deficient system | Planar geometry | ATP-competitive inhibition |
2-Amino Group | Strong H-bond donor/acceptor | Minimal steric demand | H-bonding with kinase hinge region |
2-Fluorophenyl (C6) | Moderate -I effect | Ortho-substitution restricts rotation | Enhanced metabolic stability |
3,4-Dimethylphenyl (C4) | Hyperconjugative donation | Moderate bulk | Increased lipophilicity/membrane penetration |
The strategic design of 4-(3,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine reflects a targeted approach to inhibit key signaling pathways in proliferative and inflammatory diseases. Its molecular architecture positions it as a promising candidate for kinase-focused drug discovery programs due to several convergent rationales:
Kinase Inhibition Specificity: The diarylpyrimidine scaffold demonstrates proven utility in targeting the ATP-binding cleft of protein kinases. Molecular docking simulations of closely related compounds reveal favorable binding geometries with CDK2, showing the 2-aminopyrimidine moiety forming critical hydrogen bonds with Leu83 in the hinge region [6]. The fluorine atom's electronegativity enhances dipole interactions with catalytic lysine residues, while the 3,4-dimethylphenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue.
Optimized Physicochemical Profile: With calculated properties within Lipinski's rule of five boundaries (MW 293.34, logP ~3.5, HBD=2, HBA=3), this compound exhibits superior bioavailability potential compared to first-generation pyrimidine derivatives. The balanced amphiphilicity enables both aqueous solubility for administration and membrane permeability for intracellular target engagement [1] [5].
Structural Plasticity for Optimization: Strategic positions allow systematic modifications to fine-tune target selectivity. The 4-aryl group can be diversified to probe deeper hydrophobic regions, while the 2-amino group accepts various acyl/alkyl substitutions to modulate hydrogen bonding capacity. This adaptability enables rational optimization against resistance mechanisms while maintaining the core pharmacophore [6].
Transcriptional Regulation Potential: Pyrimidin-2-amines demonstrate secondary effects on epigenetic regulators, particularly bromodomain-containing proteins that recognize acetylated lysine residues. The molecular dimensions and hydrogen bonding topology align with acetyl-lysine mimetic pharmacophores, suggesting potential polypharmacology in gene expression modulation [6].
The compound's target selection rationale exemplifies modern fragment-based drug design, where core structural elements are retained for proven target engagement while peripheral substituents are optimized for selectivity and pharmacokinetics. This approach has yielded several clinical candidates in oncology and inflammation therapeutics.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5